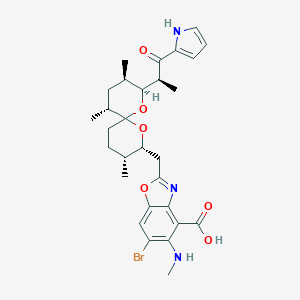

4-Bromo-A23187

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Bromo A23187 has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-A23187 is the calcium ion (Ca2+) . This compound is a highly selective calcium ionophore, which means it can form a stable complex with Ca2+ and transport it across the cell membrane .

Mode of Action

This compound increases the intracellular concentrations of calcium ions by transporting Ca2+ across the cell membrane . This action is crucial because calcium ions play a significant role in various cellular processes, including cell signaling, muscle contraction, and cell death .

Biochemical Pathways

The increase in intracellular calcium levels can trigger several biochemical pathways. For instance, it can induce the formation of endothelial microvesicles in cardiomyocytes, leading to an increase in the leakage of lactate dehydrogenase and a decrease in cell viability . It can also induce mast cell degranulation and increase the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine .

Pharmacokinetics

It is known that the compound is supplied as a lyophilized powder and is soluble in dmso . It is recommended to store the compound at -20ºC and use it within three months to prevent loss of potency .

Result of Action

The action of this compound can lead to various molecular and cellular effects. For example, it can induce apoptosis (programmed cell death) in different cells, including HL-60 cells . It can also activate oocytes and produce normal embryos in cases of dysfunctional oocyte activation caused by insufficient Ca2+ release from the endoplasmic reticulum .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of fluorescent or metal-chelating probes can affect its action . Moreover, the compound’s stability can be affected by storage conditions, such as temperature and humidity .

Analyse Biochimique

Biochemical Properties

4-Bromo-A23187 is a calcium modulator that induces apoptosis in different cells, including HL-60 cells . It is highly selective for Ca2+, and it is commonly used to increase intracellular Ca2+ levels in intact cells .

Cellular Effects

In cardiomyocytes, this compound induces the formation of endothelial microvesicles, increasing the leakage of lactate dehydrogenase and decreasing cell viability . It also induces mast cell degranulation and increases the production of TNF-α .

Molecular Mechanism

This compound operates by increasing intracellular concentrations of calcium ions, inducing Ca2±dependent cell death . It forms stable complexes with divalent cations, allowing these ions to cross cell membranes, which are usually impermeable to them .

Temporal Effects in Laboratory Settings

This compound is shown to saturate Ca2+ sites in quin-2-loaded rat thymic lymphocytes in a manner essentially identical to ionomycin

Metabolic Pathways

This compound is involved in the regulation of intracellular calcium, a critical second messenger in many cellular processes

Transport and Distribution

This compound, as a calcium ionophore, facilitates the transport of calcium ions across biological membranes

Méthodes De Préparation

La synthèse du 4-bromo A23187 implique la bromation du composé parent A23187. La réaction nécessite généralement un agent bromant tel que le brome ou le N-bromosuccinimide (NBS) dans des conditions contrôlées pour garantir une bromation sélective à la position souhaitée . Les méthodes de production industrielle du 4-bromo A23187 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le 4-bromo A23187 subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Oxydation et réduction :

Formation de complexe : En tant qu'ionophore du calcium, il forme des complexes stables avec les ions calcium, ce qui facilite leur transport à travers les membranes.

Applications de la recherche scientifique

Le 4-bromo A23187 a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le 4-bromo A23187 fonctionne comme un ionophore du calcium en formant des complexes stables avec les ions calcium et en facilitant leur transport à travers les membranes cellulaires . Cette action augmente les niveaux intracellulaires de calcium, ce qui peut déclencher diverses réponses cellulaires, notamment l'apoptose et l'activation des enzymes dépendantes du calcium . Le composé ne rivalise pas avec l'ATP et n'est pas réversible .

Comparaison Avec Des Composés Similaires

Le 4-bromo A23187 est unique en raison de sa nature non fluorescente, ce qui le rend adapté à une utilisation avec des sondes fluorescentes. Des composés similaires comprennent :

A23187 (Calcimycine) : Le composé parent, qui est fluorescent et largement utilisé comme ionophore du calcium.

Ionomycine : Un autre ionophore du calcium utilisé dans des applications similaires mais avec une sélectivité et des propriétés différentes.

Le 4-bromo A23187 se distingue par ses applications spécifiques dans des expériences nécessitant des conditions non fluorescentes.

Activité Biologique

The compound 6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid is a complex synthetic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoxazole core and a spirocyclic moiety that contribute to its unique biological activity. Its molecular formula is , and it features multiple chiral centers that may influence its pharmacodynamics.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-bromo derivatives exhibit significant antitumor properties. For instance:

- A study demonstrated that brominated benzoxazoles can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

- Inhibition of lysosomal phospholipase A2 has been linked to reduced phospholipid accumulation in lysosomes, which is a hallmark of certain drug-induced toxicities . This suggests that 6-bromo derivatives may mitigate adverse effects while enhancing therapeutic efficacy.

The proposed mechanism involves:

- Binding to DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.

- Modulation of Protein Expression : The compound may alter the expression of proteins involved in cell cycle regulation and apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the cytotoxic effects of brominated benzoxazoles on various cancer cell lines; found IC50 values indicating potent activity against breast cancer cells. |

| Study B (2021) | Explored the mechanism by which brominated compounds induce apoptosis through mitochondrial pathways; showed increased caspase activity in treated cells. |

| Study C (2023) | Evaluated the pharmacokinetics of a related compound in vivo; demonstrated favorable absorption and metabolism profiles with minimal toxicity. |

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit:

Propriétés

IUPAC Name |

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQFZZGVTWFCF-FHYGWRBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-48-6, 76455-82-8 | |

| Record name | 4-Bromo-calcium Ionophore A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Bromo-A23187 interact with cells and influence intracellular calcium levels?

A1: this compound acts as a calcium ionophore, facilitating the passage of calcium ions across cell membranes [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It binds to calcium ions and transports them across the hydrophobic interior of the cell membrane, leading to an increase in intracellular calcium concentration ([Ca2+]i) [, , ]. This increase in [Ca2+]i can activate various calcium-dependent signaling pathways, influencing cellular processes such as secretion, contraction, and apoptosis [, , , , , , , , ].

Q2: Can you elaborate on the downstream effects of this compound-mediated calcium influx on cell function?

A2: The increase in [Ca2+]i caused by this compound can trigger several downstream effects:

- Stimulation of Secretion: In pancreatic acinar cells, this compound induces amylase release []. It also enhances nicotine accumulation in these cells, possibly explaining the combined effects of smoking and high-fat diets on pancreatic diseases [].

- Modulation of Ion Transport: In rabbit Clara cells, this compound elevates both [Ca2+]i and short-circuit current (Isc), suggesting a role in regulating chloride secretion across bronchiolar epithelial cells [].

- Influence on Growth and Apoptosis: While this compound can induce apoptosis in spermatocytes [], it protects against norepinephrine-induced apoptosis in adult rat ventricular myocytes, highlighting cell-type specific responses [].

- Effects on Erythroid Progenitor Cells: In these cells, this compound increases DNA cleavage, but the resulting fragments are larger than those observed in the absence of erythropoietin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.